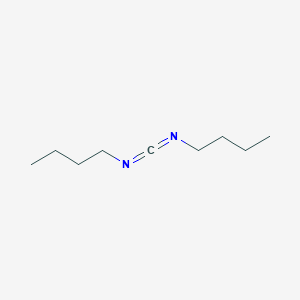
Di-n-butyl carbodiimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-n-butyl carbodiimide is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis
DBCD is primarily employed as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by activating carboxylic acids, making them more reactive towards nucleophiles such as amines. This application is crucial in the production of peptides for pharmaceuticals and research.
Case Study:
A study demonstrated the effectiveness of DBCD in synthesizing complex peptides with high purity and yield. The reaction conditions were optimized using liquid chromatography-mass spectrometry (LC-MS) to monitor the progress and yield of the peptide formation .
Nucleotide Synthesis
In addition to peptides, DBCD is also used in the synthesis of polynucleotides. It activates nucleotides for polymerization, which is essential in molecular biology for constructing DNA and RNA sequences.
Table 1: Comparison of Coupling Agents in Nucleotide Synthesis
| Coupling Agent | Yield (%) | Reaction Time (h) | Comments |
|---|---|---|---|
| Di-n-butyl carbodiimide | 85 | 2 | High efficiency with minimal side products |
| Dicyclohexylcarbodiimide | 75 | 3 | More side reactions observed |
| Ethyl chloroformate | 70 | 1.5 | Faster but lower yield |
Synthesis of Polymeric Materials
DBCD has been explored for its role in synthesizing polycarbodiimides, which are used in various applications including coatings and adhesives due to their thermal stability and mechanical properties.
Research Findings:
Polymeric materials synthesized using DBCD exhibited enhanced mechanical properties compared to traditional polymers. The incorporation of carbodiimide groups improved cross-linking density, leading to materials with superior performance characteristics .
Pharmaceutical Industry
In pharmaceuticals, DBCD is utilized for drug formulation processes where peptide drugs are synthesized. Its ability to facilitate amide bond formation makes it invaluable for developing therapeutic peptides that target specific biological pathways.
Bioconjugation Techniques
DBCD is also employed in bioconjugation methods where biomolecules are linked for diagnostic or therapeutic purposes. For instance, it can be used to attach drugs to antibodies or other proteins, enhancing their efficacy.
Example Application:
A study highlighted the use of DBCD in conjugating therapeutic agents to monoclonal antibodies, improving targeting capabilities for cancer treatment .
特性
CAS番号 |
693-64-1 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
InChI |
InChI=1S/C9H18N2/c1-3-5-7-10-9-11-8-6-4-2/h3-8H2,1-2H3 |
InChIキー |
QAOHUQQBIYCWLD-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C=NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















